2,2-Diethoxyacetaldehyde

Descripción

The exact mass of the compound Diethoxyacetaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1092. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Diethoxyacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diethoxyacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

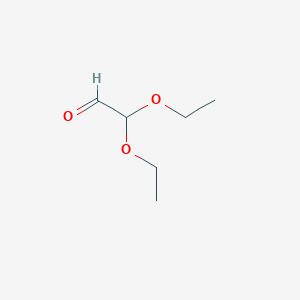

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-diethoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYTUUDFOJDWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968108 | |

| Record name | Diethoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-23-0 | |

| Record name | NSC1092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHOXYETHANAL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethoxyacetaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM3MP9QEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Strategic Role of 2,2-Diethoxyacetaldehyde in Advanced Heterocyclic Synthesis: Mechanisms, Methodologies, and Applications

Executive Summary

In the landscape of organic synthesis, the construction of complex nitrogen- and sulfur-containing heterocycles requires building blocks that offer precise, predictable reactivity. 2,2-Diethoxyacetaldehyde (commonly known as glyoxal monoacetal, CAS# 5344-23-0) has emerged as a premier 1,2-bielectrophilic C2 synthon[1]. Unlike standard aqueous glyoxal—which suffers from variable water content, spontaneous polymerization, and the generation of tarry byproducts—2,2-diethoxyacetaldehyde provides a strategically masked electrophilic center[2]. This whitepaper explores the fundamental mechanisms, causality-driven experimental protocols, and agrochemical applications of this versatile molecule in modern heterocyclic chemistry.

Mechanistic Foundations: The Bipartite Reactivity Model

The synthetic utility of 2,2-diethoxyacetaldehyde is rooted in its bipartite reactivity profile. By featuring both a highly reactive free aldehyde and a stable diethyl acetal, the molecule allows chemists to sequence bond-forming events with absolute regiochemical control.

The A-1 Hydrolysis and Cyclization Pathway

The initial step in most syntheses involves the nucleophilic attack on the free aldehyde (e.g., condensation with primary amines or hydrazines) under neutral or mildly basic conditions, leaving the acetal intact[3].

Once the initial adduct (imine or hydrazone) is formed, the system is subjected to acidic conditions to trigger cyclization. The degradation of the acetal follows a unimolecular A-1 mechanism[2]:

-

Protonation: Fast equilibrium protonation of one of the ethoxy oxygens.

-

Cleavage (Rate-Determining Step): Expulsion of ethanol to generate a highly reactive, resonance-stabilized oxocarbenium ion[2].

-

Intramolecular Trapping: The adjacent nucleophilic moiety (e.g., an imine nitrogen or a secondary nucleophile) attacks the oxocarbenium ion, closing the heterocyclic ring.

Caption: Bipartite reactivity mechanism of 2,2-diethoxyacetaldehyde in heterocyclic synthesis.

Key Heterocyclic Syntheses & Causality

Isoquinolines via the Modified Pomeranz-Fritsch Synthesis

The classical Pomeranz-Fritsch synthesis of isoquinolines relies on the reaction of benzaldehydes with aminoacetals, followed by acid-catalyzed cyclization. However, this route often suffers from poor yields due to the protonation of the intermediate imine, which deactivates the ring toward electrophilic aromatic substitution[4].

The Causality of the Modification: By reversing the functional groups—reacting a 1-arylalkylamine with 2,2-diethoxyacetaldehyde—an isomeric imine is produced[4]. Because this intermediate is at the exact same oxidation level as the classical imine, it smoothly undergoes acid-promoted ring closure without the severe deactivation issues of the classical route, yielding fully aromatic isoquinolines in superior yields[4].

1,2,3-Thiadiazoles via the Hurd-Mori Reaction

1,2,3-Thiadiazole scaffolds are critical in agrochemical research due to their potent fungicidal and insecticidal properties[3]. The Hurd-Mori reaction is the premier method for their synthesis. 2,2-Diethoxyacetaldehyde is condensed with tosylhydrazine to form a hydrazone. Subsequent treatment with thionyl chloride ( SOCl2 ) induces a complex cyclization cascade that constructs the thiadiazole core while preserving the acetal for downstream hydrolysis to a formyl group[3].

Multicomponent Reactions (Ugi/Passerini)

In advanced drug discovery, 2,2-diethoxyacetaldehyde is utilized in tandem Ugi-4CR (Four-Component Reaction) and Davidson reactions. The protected nature of the C2 carbon prevents premature polymerization during the multicomponent assembly, allowing for the subsequent post-condensation cyclization into complex functionalized tricyclic dihydropyrazinoquinazolinedione chemotypes and 3,4-cis-azetidinones[5].

Quantitative Data: Bioactivity & Reagent Comparison

To understand the practical impact of these syntheses, we must look at the biological efficacy of the resulting heterocycles. 1,2,3-Thiadiazole oxime derivatives synthesized from glyoxal monoacetal exhibit strong inhibition of ergosterol biosynthesis in fungi and neurotoxic effects in agricultural pests[6].

Table 1: Bioactivity Profile of 1,2,3-Thiadiazole Derivatives Synthesized via Glyoxal Monoacetal[6]

| Compound ID | Target Species (Pathogen/Pest) | Activity Type | EC50 / LC50 (µg/mL) | Mechanism of Action |

| TD-01 | Sclerotinia sclerotiorum | Fungicidal | 0.51 (EC50) | Ergosterol Biosynthesis Inhibition |

| TD-02 | Ralstonia solanacearum | Bactericidal | 2.23 (EC50) | Cellular Process Disruption |

| TD-05 | Fusarium oxysporum | Fungicidal | 10.0 (EC50) | Ergosterol Biosynthesis Inhibition |

| TDO-8w | Plutella xylostella | Insecticidal | 9.78 (LC50) | Neurotoxicity |

| TDO-01 | Spodoptera littoralis | Insecticidal | 6.42 (LC50) | Neurotoxicity |

Table 2: Comparative Reactivity Profile of C2 Building Blocks

| Reagent | State | Stability | Cyclization Byproducts | Primary Application |

| Aqueous Glyoxal (40%) | Liquid | Low (Polymerizes) | High (Tarry polymers)[2] | Bulk, low-complexity synthesis |

| 1,1,2,2-Tetraethoxyethane | Liquid | High | Low | Symmetrical heterocycles[2] |

| 2,2-Diethoxyacetaldehyde | Liquid | High | Very Low | Asymmetric, regioselective synthesis |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.

Protocol A: Hurd-Mori Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde

This three-step protocol isolates the thiadiazole core before unmasking the reactive aldehyde[3].

Step 1: Hydrazone Formation

-

Dissolve 1.0 equivalent of 2,2-diethoxyacetaldehyde in absolute ethanol.

-

Add 1.0 equivalent of tosylhydrazine dissolved in ethanol dropwise under continuous stirring.

-

Reflux the mixture for 2-4 hours. Validation: Monitor via TLC until the aldehyde spot is completely consumed[3].

-

Cool to room temperature, remove the solvent under reduced pressure, and recrystallize from ethanol to yield the pure tosylhydrazone.

Step 2: Thionyl Chloride Cyclization

-

Suspend the purified tosylhydrazone in anhydrous dichloromethane (DCM) and cool to 0°C using an ice bath.

-

Add excess thionyl chloride ( SOCl2 ) dropwise to control the exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours[3].

-

Validation: Carefully quench by adding the mixture to ice-water. Extract with DCM (3x), wash with saturated NaHCO3 to neutralize residual acid, and dry over anhydrous Na2SO4 . Concentrate to yield 1,2,3-thiadiazole-4-carbaldehyde diethyl acetal[3].

Step 3: Acetal Hydrolysis

-

Dissolve the crude acetal in a 1:1 mixture of acetone and 1M HCl.

-

Stir at room temperature for 4-6 hours. Validation: Monitor via TLC for the disappearance of the high-Rf acetal spot and the appearance of the highly UV-active formyl product[3].

-

Neutralize with saturated NaHCO3 , extract with ethyl acetate, and purify via silica gel chromatography to isolate pure 1,2,3-thiadiazole-4-carbaldehyde[3].

Caption: Step-by-step experimental workflow for the Hurd-Mori reaction.

Protocol B: Modified Pomeranz-Fritsch Cyclization for Isoquinolines

This protocol circumvents the traditional imine-protonation failure point[4].

-

Imine Condensation: Combine 1.0 equivalent of a 1-arylalkylamine with 1.0 equivalent of 2,2-diethoxyacetaldehyde in toluene. Reflux using a Dean-Stark apparatus until water evolution ceases (indicating quantitative imine formation). Remove solvent in vacuo[4].

-

Acid-Promoted Ring Closure: Preheat concentrated H2SO4 to 140°C. Add the crude imine dropwise to the acid. Critical Control: Maintain the temperature between 140–145°C by concurrent addition of extra H2SO4 to prevent thermal degradation[4].

-

Workup & Validation: Stir for 30 minutes, then pour the dark mixture over crushed ice. Carefully basify with aqueous NaOH under extreme cooling (highly exothermic). Extract the free-base isoquinoline into diethyl ether, wash with brine, dry, and evaporate[4].

References

- China 2 2-diethoxyacetaldehyde(CAS# 5344-23-0)

- 1,1,2,2-Tetraethoxyethane | 3975-14-2 Benchchem URL

- Application of 1,2,3-Thiadiazole-4-carbaldehyde Oxime in Agrochemical Research Benchchem URL

- Product Class 5: Isoquinolines Science of Synthesis / Thieme Connect URL

- Post-Condensation Modifications of the Passerini and Ugi Reactions ResearchGate URL

Sources

- 1. China 2 2-diethoxyacetaldehydeï¼CAS# 5344-23-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. 1,1,2,2-Tetraethoxyethane | 3975-14-2 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2,2-Diethoxyacetaldehyde

Abstract

This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2,2-diethoxyacetaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the structural elucidation of this key organic molecule. The guide covers the theoretical basis for the expected NMR signals, practical experimental protocols for data acquisition, and a thorough interpretation of the spectral data. By integrating fundamental principles with field-proven insights, this whitepaper serves as an authoritative resource for the precise and efficient characterization of 2,2-diethoxyacetaldehyde and related acetals.

Introduction

2,2-Diethoxyacetaldehyde (C₆H₁₂O₃) is a valuable bifunctional organic compound featuring both an aldehyde and an acetal functional group.[1] This structure makes it a versatile building block in various organic syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and purity assessment of such molecules.[2] This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of 2,2-diethoxyacetaldehyde, elucidating the correlation between its molecular structure and its spectroscopic signature.

Molecular Structure and Predicted NMR Resonances

A clear understanding of the molecular structure is paramount to predicting and interpreting NMR spectra. The structure of 2,2-diethoxyacetaldehyde, with its distinct chemical environments, gives rise to a predictable set of resonances in both ¹H and ¹³C NMR spectroscopy.

Caption: Molecular structure of 2,2-diethoxyacetaldehyde.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule.

-

Aldehyde Proton (CHO): This proton is directly attached to the carbonyl carbon and is expected to appear as a singlet far downfield due to the strong deshielding effect of the carbonyl group.

-

Acetal Proton (CH(OEt)₂): This proton is on the carbon bearing the two ethoxy groups. It will be deshielded by the adjacent oxygen atoms and the aldehyde group, and will appear as a doublet due to coupling with the aldehyde proton.

-

Methylene Protons (OCH₂CH₃): The two ethoxy groups are chemically equivalent. The four methylene protons will appear as a quartet due to coupling with the adjacent methyl protons.

-

Methyl Protons (OCH₂CH₃): The six methyl protons of the two equivalent ethoxy groups will appear as a triplet due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for 2,2-Diethoxyacetaldehyde

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CHO | ~9.5-10.0 | Doublet | 1H | ~2-3 |

| -CH(OEt)₂ | ~4.8-5.0 | Doublet | 1H | ~2-3 |

| -OCH₂CH₃ | ~3.6-3.8 | Quartet | 4H | ~7 |

| -OCH₂CH₃ | ~1.2-1.3 | Triplet | 6H | ~7 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to exhibit four signals, corresponding to the four distinct carbon environments.

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Acetal Carbon (CH(OEt)₂): This carbon is bonded to two oxygen atoms and will appear significantly downfield.

-

Methylene Carbon (OCH₂CH₃): The two methylene carbons of the ethoxy groups are equivalent and will appear in the typical range for carbons singly bonded to oxygen.

-

Methyl Carbon (OCH₂CH₃): The two methyl carbons of the ethoxy groups are equivalent and will be the most upfield signal.

Table 2: Predicted ¹³C NMR Data for 2,2-Diethoxyacetaldehyde

| Signal Assignment | Chemical Shift (δ, ppm) |

| -CHO | ~190-200 |

| -CH(OEt)₂ | ~100-105 |

| -OCH₂CH₃ | ~60-65 |

| -OCH₂CH₃ | ~15 |

Experimental Protocols

The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2,2-diethoxyacetaldehyde.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[3][4]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[3][5][6][7] Refer to a solvent data chart for residual peak information.[5][6][7]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[3][8] For ¹³C NMR, a more concentrated sample of 50-100 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[8]

-

Sample Handling:

-

Dissolve the sample in a clean, dry vial before transferring it to the NMR tube.[8]

-

Use a Pasteur pipette with a small cotton or glass wool plug to filter the solution into a clean, dry 5 mm NMR tube, ensuring no solid particles are transferred.[8][9]

-

The final sample volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[4]

-

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[10]

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument being used.[10][11]

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).[10]

-

Spectral Width: Approximately 12-16 ppm.[10]

-

Relaxation Delay: 1-5 seconds.[10]

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.[10]

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).[10]

-

Spectral Width: 0-220 ppm.[10]

-

Acquisition Time: 1-2 seconds.[10]

-

Relaxation Delay: 2-5 seconds.[10]

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will likely be required due to the low natural abundance of ¹³C.

Advanced NMR Experiments for Structural Confirmation

To further confirm the structural assignments, two-dimensional (2D) NMR experiments can be employed.

DEPT-135

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a powerful technique for differentiating between CH, CH₂, and CH₃ groups.[12][13][14][15][16] In a DEPT-135 spectrum:

-

CH₃ and CH signals appear as positive peaks.

-

CH₂ signals appear as negative peaks.

-

Quaternary carbons (and the carbonyl carbon in this case) are not observed.

For 2,2-diethoxyacetaldehyde, the DEPT-135 spectrum would show a positive peak for the acetal CH, a negative peak for the methylene (OCH₂) carbons, and a positive peak for the methyl (CH₃) carbons.

COSY (Correlation Spectroscopy)

¹H-¹H COSY is a 2D experiment that shows correlations between protons that are coupled to each other.[17][18][19] For 2,2-diethoxyacetaldehyde, the COSY spectrum would display cross-peaks between:

-

The aldehyde proton and the acetal proton.

-

The methylene protons and the methyl protons of the ethoxy groups.

Sources

- 1. 2,2-Diethoxyacetaldehyde | C6H12O3 | CID 219609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. ckgas.com [ckgas.com]

- 7. emerypharma.com [emerypharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. tecmag.com [tecmag.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. magritek.com [magritek.com]

- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. COSY [chem.ch.huji.ac.il]

- 19. nmr.oxinst.com [nmr.oxinst.com]

Stability and Degradation Pathways of 2,2-Diethoxyacetaldehyde in Aqueous Media: A Mechanistic and Methodological Guide

Executive Summary & Core Directives

2,2-Diethoxyacetaldehyde (glyoxal monoacetal) is a highly versatile bifunctional synthon utilized extensively in pharmaceutical chemistry for the construction of complex heterocycles, including isoquinolines, imidazoles, and porphyrins (1[1], 2[2]). Despite its synthetic utility, its behavior in aqueous media presents a profound analytical and process chemistry challenge. The molecule embodies a chemical dichotomy: it is robustly stable under basic conditions but exquisitely sensitive to acid-catalyzed hydrolysis.

This whitepaper dissects the degradation pathways of 2,2-diethoxyacetaldehyde, elucidates the underlying kinetic mechanisms, and provides field-validated, self-calibrating protocols for stability-indicating assays.

Physicochemical Profile and Aqueous Equilibrium

In aqueous solutions, the free aldehyde moiety of 2,2-diethoxyacetaldehyde exists in rapid equilibrium with its gem-diol (hydrate) form. The extent of this hydration is driven by the electron-withdrawing nature of the adjacent diethoxymethyl group, which destabilizes the carbonyl carbon and strongly favors the hydrate in water.

Table 1: Physicochemical Properties and Stability Matrix

| Parameter | Value / Characteristic | Impact on Aqueous Stability & Analysis |

| Chemical Formula | C₆H₁₂O₃ | Molar mass 132.16 g/mol . |

| Aqueous Solubility | Miscible | High propensity for hydration and hydrolysis. |

| pH < 4 (Acidic) | Highly Labile | Rapid degradation to glyoxal and ethanol (3[3]). |

| pH 7 (Neutral) | Stable | Ideal for standard storage and aqueous workups. |

| pH > 9 (Basic) | Highly Stable | Acetal linkage is inert to nucleophilic attack by OH⁻. |

| Primary Degradant | Glyoxal (Ethanedial) | Genotoxic Impurity (GTI); requires strict LC-MS monitoring (4[4]). |

Mechanistic Degradation Pathways

The predominant degradation pathway of 2,2-diethoxyacetaldehyde in aqueous media is specific acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis Mechanism

Acetal hydrolysis follows an A-1 specific acid catalysis mechanism. The sequence initiates with the reversible protonation of one of the ethoxy oxygen atoms. The rate-determining step is the subsequent cleavage of the carbon-oxygen bond, which expels a molecule of ethanol and generates a highly reactive, resonance-stabilized oxocarbenium ion. Nucleophilic attack by water yields a transient hemiacetal intermediate. Under acidic conditions, this hemiacetal rapidly collapses, releasing a second molecule of ethanol and the free dialdehyde, glyoxal (4[4], 3[3]).

Acid-catalyzed hydrolysis mechanism of 2,2-diethoxyacetaldehyde to glyoxal.

Secondary Degradation Pathways

-

Oxidation: In the presence of dissolved oxygen or trace metal oxidants, the free aldehyde can undergo autoxidation to yield 2,2-diethoxyacetic acid.

-

Oligomerization: The primary degradant, glyoxal, is highly reactive. In concentrated aqueous solutions, it readily undergoes self-condensation and polymerization, forming complex oligomeric mixtures that can severely complicate mass balance calculations during kinetic studies (1[1]).

Experimental Workflows & Self-Validating Protocols

To accurately assess the stability of 2,2-diethoxyacetaldehyde, a robust stability-indicating assay is required. Direct LC-UV or LC-MS analysis is fundamentally flawed because glyoxal is highly polar (eluting in the void volume of C18 columns), invisible to standard UV detection, and ionizes poorly.

Causality in Experimental Design: The protocol below employs in-situ derivatization using 2,4-Dinitrophenylhydrazine (DNPH). DNPH selectively reacts with the carbonyl groups of both the parent molecule and the glyoxal degradant, converting them into hydrophobic, highly UV-active hydrazones. Furthermore, the protocol incorporates a strict pH-quenching step. Because the acetal is highly labile in acid, failing to neutralize the sample prior to derivatization will result in continued hydrolysis in the autosampler, yielding false degradation data.

Protocol 1: Stability-Indicating LC-UV/MS Assay with DNPH Derivatization

Step 1: Buffer Preparation & Spiking

-

Prepare 50 mM aqueous buffer solutions at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate).

-

Spike 2,2-diethoxyacetaldehyde to a final concentration of 1.0 mg/mL in each buffer.

-

Self-Validation: Immediately add a stable-isotope internal standard (e.g., benzaldehyde-d5) at 0.1 mg/mL. This internal standard validates the extraction and derivatization efficiency of the system.

Step 2: Controlled Incubation

-

Incubate the solutions in sealed amber vials at 40 °C (accelerated degradation conditions).

-

Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

Step 3: Quenching (Critical Step)

-

Immediately transfer the 100 µL aliquot into a vial containing 100 µL of cold 0.1 M NaOH (for acidic samples) or 0.1 M HCl (for basic samples) to neutralize the pH to ~7.0.

-

Rationale: Halting the pH-dependent hydrolysis ensures the kinetic snapshot is perfectly preserved.

Step 4: DNPH Derivatization

-

Add 200 µL of a freshly prepared DNPH solution (0.5% w/v in acetonitrile/water with 0.1% formic acid).

-

Incubate at 30 °C for 30 minutes to ensure complete hydrazone formation.

-

System Suitability: The internal standard (benzaldehyde-d5) must show >95% derivatization yield via MS, confirming that the DNPH reagent is active and not depleted.

Step 5: LC-UV/MS Analysis

-

Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Monitor UV absorbance at 360 nm (specific for DNPH derivatives) and acquire MS data in negative ESI mode (DNPH derivatives ionize efficiently as [M-H]⁻).

Self-validating experimental workflow for stability-indicating analysis.

Implications for Drug Development

Understanding the degradation kinetics of 2,2-diethoxyacetaldehyde is paramount for regulatory compliance in pharmaceutical manufacturing. Because its hydrolysis yields glyoxal—a highly reactive dialdehyde classified as a potential genotoxic impurity (GTI)—process chemists must rigorously avoid acidic conditions during aqueous workups and formulations (4[4]).

If acidic conditions are unavoidable—such as during intentional deprotection to form heterocycles like isoquinolines (1[1])—the downstream purging of glyoxal must be explicitly demonstrated and validated using the derivatization assays described above.

Table 2: Representative Kinetic Degradation Profile (Half-Life at 40 °C)

| pH Condition | Catalyst Type | Estimated Half-Life (t½) | Primary Degradant Detected |

| pH 2.0 | Specific Acid (H⁺) | < 15 minutes | Glyoxal (Quantitative) |

| pH 5.0 | Weak Acid | ~ 12 hours | Glyoxal |

| pH 7.0 | Neutral | > 30 days | None (Stable) |

| pH 9.0 | Base (OH⁻) | > 30 days | None (Stable) |

By leveraging these mechanistic insights and analytical protocols, researchers can effectively control the stability of 2,2-diethoxyacetaldehyde, ensuring robust synthetic processes and uncompromised drug safety profiles.

References

- WO1994005616A1 - Glyoxal derivatives and method for making the same.Google Patents.

-

A New Route to meso-Formyl Porphyrins | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

An In-Depth Technical Guide to the Toxicity and In Vitro Safety Profile of 2,2-Diethoxyacetaldehyde

This guide provides a comprehensive technical overview of the known and predicted toxicological profile of 2,2-diethoxyacetaldehyde, with a focus on its in vitro safety assessment. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on aldehyde toxicity, proposes a robust testing strategy for 2,2-diethoxyacetaldehyde, and provides detailed protocols for key experimental workflows.

Introduction to 2,2-Diethoxyacetaldehyde: A Profile

2,2-Diethoxyacetaldehyde, also known as glyoxal diethyl acetal, is an organic compound with the chemical formula C6H12O3. It belongs to the class of acetals, which are characterized by two ether linkages to the same carbon atom. This structure imparts a degree of stability under neutral and basic conditions, while being susceptible to hydrolysis under acidic conditions.

The primary industrial and research applications of 2,2-diethoxyacetaldehyde leverage its reactive aldehyde group, which is masked by the acetal. This feature makes it a valuable intermediate in organic synthesis, where the aldehyde functionality can be deprotected under specific conditions for subsequent reactions.

Physicochemical Properties of 2,2-Diethoxyacetaldehyde:

| Property | Value |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 145 °C |

| Solubility | Soluble in organic solvents, moderate solubility in water |

Predicted Metabolism and Associated Toxicological Concerns

Under physiological conditions, particularly in the acidic environment of the stomach or within cellular compartments, it is anticipated that 2,2-diethoxyacetaldehyde will hydrolyze to yield ethanol and glyoxal.

The toxicity profile of 2,2-diethoxyacetaldehyde is therefore likely to be dominated by the known toxicities of its metabolites, particularly glyoxal. Ethanol is a well-characterized alcohol with its own toxicological profile, but the primary concern from a genotoxicity and cytotoxicity standpoint arises from glyoxal.

Glyoxal is a highly reactive dicarbonyl compound known to be a precursor of advanced glycation end products (AGEs), which are implicated in various disease pathologies.[1] Its high reactivity with biological macromolecules such as proteins and DNA is the principal driver of its toxicity.[2]

In Vitro Toxicological Profile of Glyoxal: A Surrogate for 2,2-Diethoxyacetaldehyde

Given the predicted metabolic pathway, an in-depth understanding of the in vitro toxicity of glyoxal is paramount for assessing the potential risks associated with 2,2-diethoxyacetaldehyde.

Cytotoxicity

Glyoxal has been demonstrated to induce cytotoxicity in a variety of cell types. The mechanisms underlying this cytotoxicity are multifactorial and include:

-

Oxidative Stress: Glyoxal can lead to the generation of reactive oxygen species (ROS) and deplete intracellular glutathione (GSH), a key antioxidant.[3] This imbalance results in oxidative damage to cellular components.

-

Mitochondrial Dysfunction: Studies have shown that glyoxal can cause a collapse of the mitochondrial membrane potential, impairing cellular energy production and triggering apoptotic pathways.[3]

-

Protein Carbonylation: Glyoxal readily reacts with proteins, leading to the formation of carbonyl groups and altering protein structure and function.[4]

In bovine pulmonary artery endothelial cells, glyoxal induced cytotoxicity in a dose- and time-dependent manner.[1] Treatment with 0.5 mM glyoxal for 12 hours resulted in a significant increase in lactate dehydrogenase (LDH) release, a marker of cell death.[1]

Genotoxicity

A significant concern with reactive aldehydes like glyoxal is their potential to damage genetic material.

-

Mutagenicity (Ames Test): Glyoxal has been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[5] It can induce mutations in various strains of Salmonella typhimurium, both with and without metabolic activation.[5]

-

Chromosomal Aberrations: In vitro studies have demonstrated that glyoxal can induce chromosomal aberrations in mammalian cells.[6]

-

DNA Damage: Glyoxal can form adducts with DNA and cause DNA single-strand breaks.[6][7]

The genotoxic potential of glyoxal underscores the importance of this endpoint in the safety assessment of any compound that can metabolize to it.

A Proposed In Vitro Safety Assessment Workflow for 2,2-Diethoxyacetaldehyde

Based on the predicted metabolism and the known toxicities of aldehydes, a tiered in vitro testing strategy is recommended to comprehensively evaluate the safety profile of 2,2-diethoxyacetaldehyde.

Sources

- 1. Hyperglycemic Oxoaldehyde (Glyoxal)-Induced Vascular Endothelial Cell Damage Through Oxidative Stress Is Protected by Thiol Iron Chelator, Dimercaptosuccinic Acid – Role of Iron in Diabetic Vascular Endothelial Dysfunction - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic pathways for removing reactive aldehydes are diminished in the skeletal muscle during heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Glyoxal (Cicads 57, 2004) [inchem.org]

- 7. ec.europa.eu [ec.europa.eu]

Thermodynamic Profiling and Solution Behavior of 2,2-Diethoxyacetaldehyde: A Comprehensive Guide for Process Chemistry

Executive Summary

2,2-Diethoxyacetaldehyde (glyoxal monoacetal) is a highly versatile bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles. Because it contains both a reactive aldehyde and a protected acetal, its behavior in solution is governed by a delicate network of thermodynamic equilibria. For researchers and process chemists, mastering these thermodynamic properties—specifically hydration equilibria, acetal stability, and phase behavior—is critical for optimizing reaction yields, particularly in multicomponent reactions (MCRs)[1].

This whitepaper provides an in-depth technical analysis of the thermodynamic architecture of 2,2-diethoxyacetaldehyde solutions, detailing the causality behind its reactivity and providing self-validating experimental protocols for thermodynamic characterization.

Thermodynamic Architecture in Solution

The Hydration Equilibrium of the Aldehyde

In aqueous solutions, the free aldehyde group of 2,2-diethoxyacetaldehyde undergoes a reversible hydration reaction to form a gem-diol. The electron-withdrawing nature of the adjacent diethoxyacetal group increases the electrophilicity of the carbonyl carbon, thermodynamically favoring the hydrated state at room temperature.

The thermodynamic driving force for hydration is highly exothermic ( ΔHhyd<0 ) due to the formation of two new strong O-H and C-O bonds, but it is entropically disfavored ( ΔShyd<0 ) because it requires the strict ordering of solvent water molecules. Consequently, the equilibrium constant ( Khyd ) is highly temperature-dependent; elevated temperatures shift the equilibrium back toward the free, reactive aldehyde.

Kinetic vs. Thermodynamic Stability of the Acetal

While the aldehyde group is highly reactive, the acetal moiety is designed to be a protective group. However, in acidic aqueous solutions, the acetal is thermodynamically unstable and undergoes hydrolysis to yield free glyoxal and ethanol[2].

The degradation proceeds via an A-1 or A-2 mechanism, depending on the specific solvent conditions. The rate-determining step (RDS) is the cleavage of the protonated acetal to form a resonance-stabilized oxocarbenium ion, which requires an activation energy ( ΔG‡ ) of approximately 20–25 kcal/mol[2].

Figure 1: Thermodynamic flow of acid-catalyzed acetal hydrolysis via oxocarbenium ion.

Quantitative Thermodynamic Data

To facilitate process modeling and Vapor-Liquid Equilibrium (VLE) calculations, key physicochemical and thermodynamic parameters are summarized below.

Table 1: Physicochemical and Thermodynamic Properties of 2,2-Diethoxyacetaldehyde

| Property | Value | Thermodynamic Implication |

| Molecular Weight | 132.16 g/mol | Determines mass transfer rates and colligative properties in solution. |

| Boiling Point | ~158-160 °C | Indicates moderate volatility; critical for VLE and distillation modeling. |

| Density (20 °C) | 0.98 g/mL | Relevant for volumetric mixing calculations and reactor sizing. |

| Activation Energy ( ΔG‡ ) | 20-25 kcal/mol | Kinetic barrier for oxocarbenium ion formation during acid hydrolysis[2]. |

| Hydration Enthalpy ( ΔHhyd ) | ~ -22 to -28 kJ/mol* | Exothermic hydration; cooling heavily favors the unreactive gem-diol form. |

*Values estimated based on structurally analogous aliphatic aldehydes with electron-withdrawing groups.

Applications in API Synthesis: Multicomponent Reactions (MCRs)

2,2-diethoxyacetaldehyde is a staple in Ugi and Passerini multicomponent reactions[1]. For instance, it can be condensed with cyclohexylamine, a carboxylic acid, and an isocyanide to synthesize complex α -acylamino amides[3].

The Thermodynamic Driving Force: The initial steps of the Ugi reaction (imine formation and isocyanide addition) are highly reversible. The ultimate thermodynamic driving force that pulls the reaction to completion is the Mumm rearrangement [3]. This irreversible intramolecular acyl transfer converts the high-energy α -adduct into a highly stable amide bond, acting as a thermodynamic sink that ensures high yields despite the reversibility of the preceding steps. Furthermore, similar condensation methodologies have been pioneered by Katritzky to generate versatile Mannich bases[4].

Experimental Workflows for Thermodynamic Characterization

To accurately model the behavior of 2,2-diethoxyacetaldehyde in a specific process solvent, empirical determination of its thermodynamic parameters is required. Below are two self-validating protocols designed to extract these values with high scientific rigor.

Figure 2: Integrated experimental workflow for determining solution thermodynamic parameters.

Protocol 1: Determination of Hydration Thermodynamics via qNMR

Causality: Quantitative NMR (qNMR) is chosen over UV-Vis spectroscopy because it allows for the simultaneous, direct integration of both the free aldehyde and the gem-diol species without requiring extinction coefficient calibrations.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 0.1 M solution of 2,2-diethoxyacetaldehyde in D₂O.

-

Buffer Control (Critical): Adjust the solvent to pD 7.4 using a phosphate buffer. Why? Acidic conditions will trigger the hydrolysis of the acetal group[2]. Maintaining a strictly neutral pD isolates the aldehyde hydration equilibrium from acetal degradation.

-

Internal Standard: Add 1.0 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift and integration reference.

-

Variable Temperature Acquisition: Acquire 1H-NMR spectra at 5 K intervals from 283 K to 333 K. Allow 15 minutes of equilibration time at each temperature step.

-

Integration: Integrate the aldehydic proton signal (~9.5 ppm) and the gem-diol methine proton signal (~5.0 ppm).

-

Self-Validation Step: After reaching 333 K, cool the sample back to 283 K and re-acquire the spectrum. The integrations must match the initial 283 K run to prove that no irreversible degradation (e.g., acetal hydrolysis) occurred during the experiment.

-

Data Analysis: Calculate Khyd=[aldehyde][gem-diol] . Construct a van 't Hoff plot ( lnKhyd vs. 1/T ). The slope dictates −ΔHhyd/R , and the y-intercept dictates ΔShyd/R .

Protocol 2: Enthalpy of Mixing ( ΔHmix ) via Isothermal Titration Calorimetry (ITC)

Causality: ITC is utilized because it directly measures the heat released or absorbed during the physical mixing of the solute and solvent in real-time, providing the excess thermodynamic properties necessary to calculate activity coefficients ( γ ) for scale-up.

Step-by-Step Methodology:

-

Degassing: Rigorously degas pure 2,2-diethoxyacetaldehyde and the target solvent (e.g., absolute ethanol) under vacuum to prevent baseline artifacts from dissolved gases.

-

Instrument Loading: Load the ITC sample cell with the solvent and the automated injection syringe with the pure 2,2-diethoxyacetaldehyde.

-

Titration Parameters: Set the instrument to a constant temperature (e.g., 298.15 K). Program 25 sequential injections of 2 µL each, with a 150-second spacing between injections to allow the heat flow to return to baseline.

-

Self-Validation Step (Blank Titration): Perform a control titration injecting the solvent into itself. Subtract this background heat of dilution/friction from the main experimental data.

-

Data Extraction: Integrate the area under each injection peak to determine the molar enthalpy of mixing ( ΔHmix ). Fit the resulting curve to a standard thermodynamic model (e.g., Margules or NRTL) to derive the excess Gibbs free energy ( ΔGex ) and predict phase behavior.

References

-

Benchchem. "N-(2,2-diethoxyethyl)cyclohexanamine | 100387-19-7". Benchchem Product Database. Link (Referenced for Mumm rearrangement thermodynamics and MCR applications)

-

Benchchem. "1,1,2,2-Tetraethoxyethane | 3975-14-2". Benchchem Product Database. Link (Referenced for oxocarbenium ion mechanism and acetal hydrolysis activation energies)

-

Zaretsky, S., et al. (2014). "Small Heterocycles in Multicomponent Reactions". Scribd Scientific Archives. Link

-

Katritzky, A. R., Borowiecka, J., & Fan, W.-Q. (1990). "A new method for preparing 1-substituted-2,2-dimethoxyethylamine hydrochloride". Synthesis, 1173-1176.Link

Sources

- 1. scribd.com [scribd.com]

- 2. 1,1,2,2-Tetraethoxyethane | 3975-14-2 | Benchchem [benchchem.com]

- 3. N-(2,2-diethoxyethyl)cyclohexanamine | 100387-19-7 | Benchchem [benchchem.com]

- 4. CN101538183B - New method for preparing 1-substituted-2,2-dimethoxyethylamine hydrochloride - Google Patents [patents.google.com]

Reactive intermediates of 2,2-diethoxyacetaldehyde in organic synthesis

An In-Depth Technical Guide to the Reactive Intermediates of 2,2-Diethoxyacetaldehyde in Organic Synthesis

Abstract

2,2-Diethoxyacetaldehyde, a stable and readily available glyoxal equivalent, serves as a versatile two-carbon building block in modern organic synthesis. Its synthetic utility stems from the generation of a diverse array of reactive intermediates under controlled conditions. This guide provides a comprehensive exploration of these intermediates, focusing on the mechanistic underpinnings of their formation and their subsequent application in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. We will delve into the generation of nucleophilic enamine and enolate species for asymmetric aldol additions, the condition-dependent formation of iminium-derived intermediates leading to chemodivergent outcomes, and the transformation into precursors for cycloaddition reactions. By elucidating the causality behind experimental choices and providing field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this valuable reagent.

Introduction: The Strategic Value of a Masked Glyoxal

2,2-Diethoxyacetaldehyde, also known as glyoxal diethyl acetal, is a colorless to pale yellow liquid that provides a solution to the synthetic challenges posed by its parent compound, glyoxal.[1] While glyoxal is a highly reactive dicarbonyl species, its tendency to polymerize complicates its handling and controlled use. The acetal functionality in 2,2-diethoxyacetaldehyde serves as a robust protecting group for one of the carbonyls, rendering the molecule significantly more stable while retaining a reactive aldehyde group.[2] This unique structure, featuring a reactive aldehyde and a latent aldehyde, makes it an important intermediate for syntheses in the pharmaceutical, fragrance, and resin industries.[2]

Commercially, it is often supplied as a 50-60% aqueous solution, a factor that has spurred the development of aqueous and solvent-free reaction conditions, aligning with the principles of green chemistry.[3] The true power of this reagent, however, lies in its ability to be selectively transformed into distinct reactive intermediates, each unlocking a different class of synthetic transformations. This guide will dissect these pathways, providing a blueprint for their strategic application.

The Aldehyde Functionality: A Gateway to Nucleophilic Intermediates

The most direct path to reactivity for 2,2-diethoxyacetaldehyde involves the aldehyde functional group. Its electrophilic carbon is susceptible to nucleophilic attack, but more importantly, its non-enolizable nature under standard basic conditions (lacking α-hydrogens) dictates a unique set of productive transformations when specific catalytic systems are employed.

Enamine Intermediates in Organocatalysis: The Asymmetric Aldol Reaction

A cornerstone of modern synthesis, the organocatalytic asymmetric aldol reaction has been successfully applied to 2,2-diethoxyacetaldehyde, showcasing its role as a potent electrophilic acceptor. Proline and its derivatives are exemplary catalysts for this transformation.[3] The catalytic cycle is initiated by the reaction of the catalyst, typically a secondary amine, with a ketone donor to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde of 2,2-diethoxyacetaldehyde, forging a new carbon-carbon bond with high stereocontrol.

The choice to use an organocatalyst like a binam-prolinamide derivative is rooted in its ability to create a chiral environment around the reacting centers, effectively directing the facial selectivity of the enamine's attack on the aldehyde.[3] This leads to the formation of valuable, optically active monoprotected 2-hydroxy-1,4-dicarbonyl compounds. A significant advantage of this methodology is its compatibility with the commercially available aqueous solution of 2,2-diethoxyacetaldehyde, often allowing the reaction to proceed under solvent-free conditions, which minimizes organic waste.[3]

Caption: Proposed enamine-based catalytic cycle for the organocatalytic aldol reaction.

Data Presentation: Performance in Asymmetric Aldol Reactions

The effectiveness of this approach is summarized below, with data compiled from literature reports using a binam-prolinamide catalyst under solvent-free conditions.[3]

| Entry | Ketone Donor | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | 95 | 99:1 | 99 |

| 2 | Cyclopentanone | 92 | >99:1 | 99 |

| 3 | Acetone | 75 | N/A | 97 |

| 4 | Butan-2-one | 88 | 95:5 | 98 |

Experimental Protocol: Asymmetric Aldol Condensation

This protocol provides a representative methodology for the enantioselective aldol condensation of 2,2-diethoxyacetaldehyde with cyclohexanone.

Materials:

-

2,2-Diethoxyacetaldehyde (50 wt% in water)

-

Cyclohexanone

-

N-Tosyl-(S-a)-binam-L-prolinamide catalyst

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add the N-tosyl-(S-a)-binam-L-prolinamide catalyst (0.02 mmol, 10 mol%).

-

Addition of Reactants: To the flask, add cyclohexanone (1.0 mmol, 5 equivalents) followed by the 50 wt% aqueous solution of 2,2-diethoxyacetaldehyde (0.2 mmol, 1 equivalent).

-

Reaction: Stir the resulting heterogeneous mixture vigorously at ambient temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, add 5 mL of dichloromethane (CH₂Cl₂) to dissolve the reaction mixture. Transfer the mixture to a separatory funnel and wash with 5 mL of water.

-

Extraction: Separate the organic layer and extract the aqueous layer twice more with 5 mL of CH₂Cl₂.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldol adduct.

Chemodivergent Pathways: The Role of Reaction Conditions

The reaction of 2,2-diethoxyacetaldehyde with amines, particularly anilines, reveals a fascinating example of chemodivergence, where the reaction outcome is dictated by a simple change in the experimental conditions.[4] These transformations proceed through a common imine/enamine intermediate, which then partitions between two distinct mechanistic pathways.

C-C Bond Cleavage via [2+2] Cycloaddition with O₂

In the presence of molecular oxygen, the reaction between 2,2-diethoxyacetaldehyde and an aniline derivative yields an N-arylformamide.[4] The proposed mechanism begins with the formation of an imine, which tautomerizes to its enamine form. This electron-rich enamine is hypothesized to undergo a [2+2] cycloaddition with triplet or singlet oxygen to form a highly unstable dioxetane intermediate. This intermediate then rapidly decomposes, cleaving the central carbon-carbon bond to produce the N-arylformamide and a methyl formate byproduct.[4] This reaction provides a novel synthetic route to formamides by leveraging the inherent reactivity of the enamine intermediate towards oxygen.

Caption: Proposed mechanism for N-arylformamide synthesis via a dioxetane intermediate.

Heyns Rearrangement in the Absence of O₂

When the same reaction is conducted under an inert atmosphere (in the absence of oxygen), a completely different product is formed: a methyl phenylglycinate derivative.[4] In this scenario, the enamine intermediate undergoes an acid-catalyzed Heyns rearrangement. This process involves the migration of the aniline moiety from C2 to C1 with a concomitant shift of the double bond, forming a new C-O bond and ultimately yielding the α-amino ester product. The ability to switch between C-C bond cleavage and rearrangement by simply controlling the atmospheric conditions is a testament to the delicate reactivity of the shared enamine intermediate.

Caption: Mechanism for α-amino ester synthesis via Heyns Rearrangement.

Precursor to Cycloaddition Dipoles

While 2,2-diethoxyacetaldehyde is not itself a typical substrate for cycloaddition reactions, its carbon skeleton can be readily converted into reactive species that are. A prime example is its conversion into 2,2-diethoxy-1-isocyanoethane. Although the synthesis starts from the corresponding aminoacetaldehyde diethyl acetal, this amine is directly derived from 2,2-diethoxyacetaldehyde. The N-formylation of the amine followed by dehydration yields the isocyanide.[5]

This isocyanide is a valuable C-C-N-C building block, capable of participating in various cycloaddition reactions, including 1,3-dipolar cycloadditions, to construct five-membered heterocyclic rings like imidazoles and aminoisoxazoles.[5] This highlights an indirect but powerful strategy: using the stable acetal to carry the C2 fragment through several synthetic steps before unmasking or generating the desired reactive intermediate for a key ring-forming reaction.

Reagent Stability: A Critical Consideration for Success

A key aspect of trustworthiness in any protocol is understanding the limitations and stability of the reagents. 2,2-Diethoxyacetaldehyde is a robust compound, but its dual functionality—an aldehyde and an acetal—makes it susceptible to degradation under specific conditions.

Acid-Catalyzed Hydrolysis

The acetal group is inherently unstable in acidic environments.[6] In the presence of Brønsted or Lewis acids and water, the acetal undergoes hydrolysis, cleaving the two ethoxy groups to regenerate the highly reactive glyoxal, which can lead to undesired side reactions and polymerization.[6]

Mitigation Strategies:

-

pH Control: Whenever possible, reactions should be conducted at neutral or slightly basic pH.

-

Anhydrous Conditions: If acidic conditions are unavoidable, the reaction must be rigorously anhydrous to suppress hydrolysis.

Caption: Acid-catalyzed hydrolysis pathway of 2,2-diethoxyacetaldehyde.

Disproportionation under Strong Base: The Cannizzaro Reaction

While the acetal is stable to base, the aldehyde group is not. Because 2,2-diethoxyacetaldehyde lacks α-hydrogens, it cannot form an enolate to undergo self-condensation. In the presence of a strong, concentrated base (e.g., NaOH, KOH), it can undergo a self-redox reaction known as the Cannizzaro reaction.[6] In this process, two molecules of the aldehyde disproportionate, with one being oxidized to the corresponding carboxylic acid salt (sodium 2,2-diethoxyacetate) and the other being reduced to the primary alcohol (2,2-diethoxyethanol).

Mitigation Strategies:

-

Base Selection: Use weaker bases (e.g., carbonates) or sterically hindered, non-nucleophilic bases (e.g., DBU) if basic conditions are required.

-

Temperature Control: The Cannizzaro reaction is often favored at higher temperatures; running reactions at lower temperatures can minimize this side reaction.

Caption: Disproportionation via the Cannizzaro reaction under strong basic conditions.

Protocol: GC Method for Purity Assessment

This protocol provides a general method to monitor the purity and potential degradation of 2,2-diethoxyacetaldehyde.

Instrument Conditions (Example):

-

Chromatograph: Agilent GC or similar.

-

Column: A medium-polarity column, such as a DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 280°C.

-

Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

-

Carrier Gas: Helium.

Procedure:

-

Sample Preparation: Dilute a small aliquot of the 2,2-diethoxyacetaldehyde solution or reaction mixture in a suitable solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample onto the GC system.

-

Analysis: Identify the peak for 2,2-diethoxyacetaldehyde by its retention time. Monitor for the appearance of new peaks corresponding to potential degradation products like ethanol, 2,2-diethoxyethanol, or glyoxal derivatives. Quantify the relative peak areas to assess purity.

Conclusion

2,2-Diethoxyacetaldehyde is far more than a simple protected aldehyde; it is a versatile precursor to a range of potent reactive intermediates. By understanding the underlying mechanisms, chemists can steer its reactivity toward the desired outcome. The generation of nucleophilic enamines under organocatalysis provides a reliable route to chiral building blocks. The condition-dependent reactions with amines showcase how a single starting material can be diverted to structurally distinct products through subtle environmental changes. Furthermore, its transformation into other reactive functionalities, like isocyanides, expands its reach into the synthesis of complex heterocycles. A thorough understanding of its stability profile is paramount to avoiding unwanted side reactions and ensuring reproducible, high-yielding transformations. As the demand for efficient and elegant synthetic solutions in drug discovery and materials science continues to grow, the strategic deployment of 2,2-diethoxyacetaldehyde and its reactive intermediates will undoubtedly play an increasingly important role.

References

-

Alkali Scientific. 2,2-Dimethoxyacetaldehyde solution, 1 X 100 mL (479047-100ML). [Link]

-

Li, M., et al. (2020). Acid-catalyzed chemodivergent reactions of 2, 2-dimethoxyacetaldehyde and anilines. Chinese Chemical Letters, 31(11), 2939-2942. [Link]

- Google Patents. CN105481667B - A kind of method for purifying 2,2 dimethoxy acetaldehyde.

-

PubChem. 2,2-Diethoxyacetaldehyde | C6H12O3 | CID 219609. [Link]

-

Organic Syntheses. 2,2-diethoxy-1-isocyanoethane. [Link]

Sources

- 1. 2,2-Diethoxyacetaldehyde | C6H12O3 | CID 219609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105481667B - A kind of method for purifying 2,2 dimethoxy acetaldehyde - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid-catalyzed chemodivergent reactions of 2, 2-dimethoxyacetaldehyde and anilines [html.rhhz.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Optimized reaction conditions for 2,2-diethoxyacetaldehyde reductive amination

Executive Summary

The reductive amination of highly functionalized building blocks is a cornerstone transformation in modern drug development. When utilizing 2,2-diethoxyacetaldehyde (glyoxal monoacetal), chemists face a strict chemoselectivity challenge: driving the formation and reduction of the iminium intermediate while completely suppressing the acid-catalyzed hydrolysis of the labile diethyl acetal moiety.

This application note details an optimized, self-validating protocol utilizing Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) to achieve high-yielding reductive aminations. By tightly controlling solvent polarity, acid stoichiometry, and quench conditions, this methodology prevents acetal degradation and eliminates the multiple alkylation artifacts commonly seen with traditional reducing agents.

Mechanistic Rationale & Optimization Strategy

The reductive amination of 2,2-diethoxyacetaldehyde proceeds via the condensation of the aldehyde with an amine to form a carbinolamine, which dehydrates to an electrophilic iminium ion, followed by hydride reduction. The causality behind our optimized parameter selection is as follows:

-

Reducing Agent Selection : Historically, sodium cyanoborohydride ( NaBH3CN ) was the standard for this transformation. However, NaBH3CN requires a highly acidic environment (pH 3–4) to function efficiently, a regime that actively hydrolyzes the acetal group of 2,2-diethoxyacetaldehyde into highly reactive glyoxal derivatives. In contrast, is a milder, highly selective reducing agent[1]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, preventing the premature reduction of the unreacted aldehyde while rapidly reducing the transient iminium ion[2].

-

Solvent & Additive Causality : 1,2-Dichloroethane (DCE) is the optimal solvent. Unlike protic solvents (MeOH) which can participate in acetal exchange, DCE facilitates rapid iminium formation without strongly solvating the hydride. A stoichiometric amount of glacial acetic acid (AcOH) is utilized to catalyze imine formation. Because AcOH is a weak acid ( pKa≈4.76 ) and the reaction is performed in an anhydrous organic solvent, the effective acidity is precisely tuned to protonate the carbinolamine for dehydration without cleaving the diethyl acetal[2].

-

Preventing Over-Alkylation : Direct alkylation of amines with alkyl halides is notoriously difficult to control, making the preferred alternative[3]. When primary amines are used, keeping the aldehyde strictly at 1.0–1.05 equivalents and maintaining ambient temperatures prevents the formation of tertiary amine side-products.

Reaction Pathway & Chemoselectivity

The diagram below illustrates the critical balance between the desired reductive amination pathway and the competing acetal degradation pathway.

Fig 1: Chemoselective reductive amination pathway of 2,2-diethoxyacetaldehyde vs. acetal degradation.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating why the NaBH(OAc)3 /DCE system is the industry standard for acetal-containing substrates.

| Entry | Reducing Agent | Solvent | Additive (eq) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |

| 1 | NaBH3CN | MeOH | AcOH (1.0) | 25 | 12 | 45% | Significant acetal hydrolysis due to protic solvent and prolonged acid exposure. |

| 2 | NaBH(OAc)3 | DCM | None | 25 | 12 | 62% | Sluggish iminium formation without the weak acid catalyst. |

| 3 | NaBH(OAc)3 | THF | AcOH (1.0) | 25 | 6 | 84% | Good conversion, but slight solubility issues with the reducing agent. |

| 4 | NaBH(OAc)3 | DCE | AcOH (1.0) | 25 | 4 | 94% | Optimal. Rapid iminium formation/reduction; acetal fully preserved. |

| 5 | NaBH4 | MeOH | None | 0 to 25 | 12 | 28% | Direct reduction of the aldehyde outcompetes imine formation. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step contains an analytical check to ensure the reaction is proceeding as intended before moving to the next phase.

Reagents Required:

-

2,2-Diethoxyacetaldehyde (1.05 eq)

-

Primary or Secondary Amine (1.00 eq)

-

Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) (1.40 eq)

-

Glacial Acetic Acid (1.00 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step 1: Reagent Preparation & Validation

2,2-diethoxyacetaldehyde is often commercially supplied as an aqueous solution. It must be rendered anhydrous. Extract the aqueous solution into diethyl ether, dry extensively over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Self-Validation Check: Perform a visual inspection and a Karl Fischer titration. The water content must be <0.1%. Any residual water will shift the equilibrium away from iminium formation and promote acetal hydrolysis.

Step 2: Imine/Iminium Formation

To a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add the amine (1.00 eq) and anhydrous DCE to achieve a 0.2 M solution. Add 2,2-diethoxyacetaldehyde (1.05 eq) followed by glacial acetic acid (1.00 eq). Stir the mixture at room temperature for 30 minutes.

-

Self-Validation Check: Withdraw a 50 µL aliquot and analyze via FT-IR. The successful formation of the intermediate is confirmed by the disappearance of the strong aldehyde C=O stretch at ∼1725 cm−1 and the appearance of a weak imine C=N stretch at ∼1660 cm−1 .

Step 3: Hydride Reduction

Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.40 eq) portion-wise over 10 minutes to manage any mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 3 to 4 hours. The mixture will appear as a cloudy suspension.

-

Self-Validation Check: Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes, stained with Ninhydrin or KMnO4 ). The reaction is complete when the aldehyde/imine spots are entirely consumed and a new, lower- Rf spot (the alkylated amine) appears.

Step 4: Quench and Extraction (Critical Phase)

Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal to the reaction volume). Do not use water or acidic quenches.

-

Self-Validation Check: Vigorous bubbling ( CO2 evolution) confirms the neutralization of the acetic acid. Test the aqueous layer with pH paper; it must read pH ≥8 . If it is acidic, the acetal will rapidly hydrolyze during extraction. Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL ). Wash the combined organic layers with brine, dry over Na2SO4 , filter, and concentrate in vacuo to yield the crude 2,2-diethoxyethyl amine derivative.

Analytical Validation & Troubleshooting

To confirm the structural integrity of the final product and troubleshoot potential deviations, utilize 1H NMR spectroscopy:

-

Acetal Preservation Marker : The most diagnostic signal is the methine proton (CH) of the acetal group. In the starting material, it appears as a distinct triplet at ∼4.5−4.6 ppm . In the successfully reduced product, this peak will shift slightly but must remain a clean triplet at ∼4.5 ppm .

-

Degradation Indicator : If the 4.5 ppm triplet is missing, broadened, or replaced by complex multiplet signals in the 5.0−9.0 ppm range, the acetal has hydrolyzed and polymerized. This indicates that either the DCE was wet, or the NaHCO3 quench was insufficient to neutralize the acetic acid prior to extraction.

References

-

Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source : Journal of Organic Chemistry (1996) URL : [Link]

-

Title : Sodium triacetoxyborohydride Source : Organic Chemistry Portal URL :[Link]

-

Title : Reductive Amination, and How It Works Source : Master Organic Chemistry URL :[Link]

Sources

Application Note: Step-by-Step Protocol for the Grignard Addition to 2,2-Diethoxyacetaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, orthogonally protected building blocks is a cornerstone of modern drug development. 2,2-Diethoxyacetaldehyde (glyoxal monoacetal) serves as an invaluable electrophile, effectively functioning as a masked glyoxal. By subjecting this reagent to a nucleophilic Grignard addition, chemists can access diverse 1-substituted-2,2-diethoxyethanols (α-hydroxy acetals). These bifunctional intermediates are critical for downstream cyclizations, carbohydrate synthesis, and the generation of complex active pharmaceutical ingredients (APIs).

As detailed in the 1[1], the Grignard reaction efficiently yields the target α-hydroxy acetal while leaving the acetal protecting group intact, provided specific thermal and pH constraints are maintained.

Causality in Mechanistic Design

-

Electrophilic Control: The diethyl acetal moiety sterically hinders the adjacent carbon and eliminates the possibility of double addition, directing the Grignard reagent ( RMgX ) exclusively to the free aldehyde.

-

Acetal Stability: The acetal acts as a robust protecting group against strong nucleophiles and bases2[2]. However, it is highly labile under strongly acidic conditions. Therefore, the mechanistic trajectory demands a mildly acidic quench (e.g., saturated aqueous NH4Cl ) to protonate the magnesium alkoxide intermediate without triggering oxocarbenium-driven acetal cleavage.

Mechanistic workflow of Grignard addition to 2,2-diethoxyacetaldehyde.

Quantitative Data & Reaction Parameters

To aid in experimental planning, the following table summarizes typical reaction parameters and expected quantitative yields for various Grignard reagents adding to 2,2-diethoxyacetaldehyde.

| Grignard Reagent | Solvent | Temperature Profile | Reaction Time | Expected Yield | Product |

| Methylmagnesium Bromide (3M) | THF | -78 °C to RT | 1.0 h | 72 - 85% | 1,1-diethoxypropan-2-ol |

| Phenylmagnesium Bromide (1M) | Et2O | 0 °C to RT | 2.0 h | 80 - 90% | 2,2-diethoxy-1-phenylethanol |

| Allylmagnesium Bromide (1M) | Et2O | -78 °C to RT | 1.5 h | 75 - 88% | 1,1-diethoxypent-4-en-2-ol |

| Vinylmagnesium Chloride (1.6M) | THF | -78 °C to 0 °C | 2.0 h | 65 - 80% | 1,1-diethoxybut-3-en-2-ol |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure that each phase of the reaction is verified before proceeding, minimizing the risk of catastrophic failure during scale-up.

Phase 1: Preparation and Setup

Causality Check: 2,2-diethoxyacetaldehyde is prone to hydration and polymerization upon prolonged storage. Prior to use, verify its purity via 1H NMR. If polymeric peaks are present, perform a short-path vacuum distillation.

-

Glassware Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Cool under a continuous stream of dry Argon.

-

Substrate Dissolution: Inject 2,2-diethoxyacetaldehyde (10.0 mmol, 1.0 equiv) into the flask via a dry syringe.

-

Solvent Addition: Add 40 mL of anhydrous Tetrahydrofuran (THF) or Diethyl Ether ( Et2O ). Note: Et2O often provides superior temperature control and limits side reactions, while THF is preferred for less soluble Grignard reagents.

-

Thermal Equilibration: Submerge the flask in a dry ice/acetone bath (-78 °C) or an ice-water bath (0 °C), depending on the reactivity of the chosen Grignard reagent. Allow 15 minutes for thermal equilibration.

Phase 2: Nucleophilic Addition

Causality Check: The addition of the Grignard reagent is highly exothermic. Dropwise addition prevents localized heating, which could otherwise lead to enolization or unwanted side-reactions. 5. Reagent Addition: Load the Grignard reagent (12.0 mmol, 1.2 equiv) into a dry, argon-purged syringe. 6. Dropwise Delivery: Add the Grignard reagent dropwise over 20-30 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. 7. Maturation: Once the addition is complete, maintain the cooling bath for 30 minutes, then remove the bath and allow the reaction to slowly warm to room temperature (RT) over 1 to 2 hours. 8. Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench it in a GC vial containing 0.5 mL saturated NH4Cl and 0.5 mL Ethyl Acetate (EtOAc). Analyze the organic layer via TLC (Hexanes/EtOAc 7:3) or GC-MS to confirm the complete consumption of the starting aldehyde.

Phase 3: Quenching and Workup

Causality Check:Never use strong acids (e.g., HCl, H2SO4 ) for quenching. The acetal group will rapidly hydrolyze into a highly unstable α-hydroxy aldehyde, destroying the product. 9. Cooling: Re-cool the reaction mixture to 0 °C using an ice bath. 10. Mild Quench: Slowly add 20 mL of saturated aqueous NH4Cl dropwise. Caution: Vigorous evolution of ethane/methane gas may occur depending on the Grignard reagent used. 11. Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with EtOAc or Et2O (3 × 30 mL). 12. Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the crude α-hydroxy acetal. 13. Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-substituted-2,2-diethoxyethanol.

Step-by-step experimental workflow for the Grignard addition protocol.

Troubleshooting & Critical Parameters

-

Issue: Low Yield & High Viscosity in Crude.

-

Cause: The starting 2,2-diethoxyacetaldehyde contained significant amounts of water or had polymerized.

-

Solution: Always verify the integrity of the aldehyde. If degraded, synthesize fresh aldehyde via the controlled acidic hydrolysis of 1,1,2,2-tetraethoxyethane, followed by immediate distillation.

-

-

Issue: Loss of Acetal Group (Product Degradation).

-

Cause: The workup environment was too acidic, or the silica gel used for chromatography was highly acidic.

-

Solution: Strictly adhere to the NH4Cl quench. If the product degrades on the column, pre-treat the silica gel with 1% Triethylamine ( Et3N ) in hexanes to neutralize acidic silanol sites before loading the sample.

-

References

- Source: OuluREPO (University of Oulu)

- 1,1,2,2-Tetraethoxyethane Stability and Reactivity Source: Benchchem URL

Sources

Optimizing yields in 2,2-diethoxyacetaldehyde cross-aldol condensation reactions

Technical Support Center: Optimizing 2,2-Diethoxyacetaldehyde Cross-Aldol Condensations

Welcome to the Process Chemistry Support Center. This resource is designed for researchers and drug development professionals working with 2,2-diethoxyacetaldehyde (glyoxal monoacetal). While this highly electrophilic C2-building block is invaluable for synthesizing α-hydroxy acetals, α,β-unsaturated aldehydes, and complex active pharmaceutical ingredients (APIs) like Vitamin A intermediates 1, its bifunctional nature presents distinct experimental hurdles.

Core Principles & Mechanistic Causality

To optimize yields, one must understand the causality behind common failure modes in these reactions:

-

Oligomerization: The unhindered aldehyde group is highly reactive. Upon storage, ambient moisture triggers hydration and subsequent oligomerization, destroying the electrophile's availability.

-

Chemoselectivity (Self-Condensation): Under standard basic conditions (e.g., NaOH, alkoxides), the enolizable partner (ketone or aldehyde) undergoes rapid self-condensation. Because enolization is reversible under these conditions, local concentration gradients favor the enol reacting with its own parent carbonyl rather than the 2,2-diethoxyacetaldehyde.

-

Acetal Lability: The diethyl acetal moiety easily hydrolyzes under acidic conditions, liberating glyoxal which rapidly polymerizes into intractable tars.

The Solution: High-yielding cross-aldol condensations with this substrate require decoupling enolate formation from the electrophile addition. This is achieved by utilizing Mukaiyama aldol additions (via silyl enol ethers) or enamine-based organocatalysis 2. These methods render nucleophilic attack irreversible and operate under mild conditions that preserve the sensitive acetal.

Troubleshooting FAQs

Q1: My reaction crude shows a complex mixture and the starting electrophile is missing. What happened to my 2,2-diethoxyacetaldehyde? A1: The reagent has likely hydrated and oligomerized. Before setting up your reaction, you must validate the reagent's integrity by ¹H NMR. A pure monomeric batch will show a distinct aldehydic proton as a sharp doublet (J = 2 Hz) at ~9.51 ppm and the acetal methine proton at ~4.55 ppm 1. If these peaks are broadened or absent, oligomerization has occurred. Corrective Action: Freshly distill the reagent under reduced pressure immediately prior to use. Heating during distillation cracks the oligomers back into the active monomer.

Q2: I am observing massive self-condensation of my ketone/aldehyde partner instead of the cross-aldol product. How do I favor the cross-reaction? A2: This is a classic kinetic vs. thermodynamic control issue. If you use reversible enolization, the enolizable partner will react with itself. Corrective Action: Transition to a Mukaiyama aldol protocol. Pre-form the silyl enol ether of your partner, isolate it, and react it with 2,2-diethoxyacetaldehyde using a mild Lewis acid. This prevents the nucleophile from regenerating its parent carbonyl, forcing the cross-reaction.